ethyl 5-[(2,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Description
Ethyl 5-[(2,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a pyrazole-based sulfonamide derivative characterized by a pyrazole ring substituted with a sulfamoyl group at position 5 and an ethyl carboxylate ester at position 4. The sulfamoyl moiety is further functionalized with a 2,5-dimethylphenyl group, which introduces steric and electronic effects that influence its chemical reactivity and biological interactions. This compound belongs to a broader class of sulfonamide-containing heterocycles, which are frequently explored for antimicrobial, antifungal, and antiproliferative activities due to their ability to inhibit enzymes like carbonic anhydrases or dihydrofolate reductases .
Synthetic routes for analogous pyrazole derivatives often involve multi-step reactions, including:
- Sulfonylation/sulfamoylation: Introduction of sulfonyl or sulfamoyl groups via reactions with sulfonyl chlorides or sulfamoylating agents .
- Hydrogenation: Reduction of nitro groups to amines, as seen in intermediates like ethyl 5-(4-aminobenzamido)-1-methyl-1H-pyrazole-4-carboxylate .
- Esterification/functionalization: Modification of carboxylate groups to enhance solubility or biological activity .
Properties
Molecular Formula |
C14H17N3O4S |
|---|---|
Molecular Weight |
323.37 g/mol |
IUPAC Name |
ethyl 5-[(2,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H17N3O4S/c1-4-21-14(18)11-8-15-16-13(11)22(19,20)17-12-7-9(2)5-6-10(12)3/h5-8,17H,4H2,1-3H3,(H,15,16) |
InChI Key |
VRSNQEQKMXOPTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(2,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the pyrazole derivative with a suitable sulfonamide reagent, such as chlorosulfonic acid or sulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group at the 4-position of the pyrazole ring with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfonic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for ester hydrolysis.
Major Products
Oxidation: Sulfonic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Carboxylic acids, sulfonamides.
Scientific Research Applications
Ethyl 5-[(2,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of ethyl 5-[(2,5-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations:
Structural Variations and Bioactivity: The 2,5-dimethylphenyl group in the target compound provides steric bulk and moderate electron-donating effects, which may enhance membrane permeability compared to the 3-chloro-4-methylphenyl analog . Chlorine substituents typically increase lipophilicity and resistance to metabolic degradation. Amino groups (e.g., in ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate ) improve hydrogen-bonding capacity, which is critical for target binding in antimicrobial agents.
Synthetic Challenges :
- Sulfamoylation reactions require precise control to avoid over-functionalization, as seen in intermediates like 5-(4-nitrobenzamido)pyrazole derivatives .
- Hydrogenation steps (e.g., nitro-to-amine reduction) are sensitive to catalyst choice and reaction conditions .
Biological Relevance :
- Compounds with sulfamoyl/sulfonyl groups exhibit broad-spectrum activity against fungal pathogens (e.g., Candida albicans) and biofilm inhibition, as demonstrated in pyrazole and oxadiazole derivatives .
- The ethyl carboxylate moiety enhances solubility in organic solvents, facilitating formulation for in vitro assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
